2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-chlorophenyl group at position 1 and a thioacetamide moiety at position 5. The acetamide is further modified with a 3-methoxyphenyl group. This structure combines hydrophobic (4-chlorophenyl), hydrogen-bonding (thioacetamide), and electron-donating (3-methoxy) functionalities, making it a candidate for diverse biological applications .
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3S/c1-29-15-4-2-3-13(9-15)23-17(27)11-30-20-24-18-16(19(28)25-20)10-22-26(18)14-7-5-12(21)6-8-14/h2-10H,11H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTBLKVJUJMQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 439.92 g/mol. The compound features a complex structure that includes a pyrazolo-pyrimidine core, which is often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds with pyrazolo-pyrimidine scaffolds exhibit a range of biological activities including:
- Antimicrobial properties : Several derivatives have shown efficacy against pathogenic bacteria and fungi.
- Anticancer activity : Pyrazolo derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory effects : Some studies suggest that these compounds can modulate inflammatory pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyrazolo compounds. For instance, derivatives similar to 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide have been tested against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 0.39 |
| Compound B | A375 (Melanoma) | 4.2 |
| Compound C | HCT116 (Colon Cancer) | 0.46 |
These findings suggest that the compound could possess significant anticancer properties, warranting further investigation into its mechanisms and efficacy.
The mechanisms through which pyrazolo compounds exert their biological effects are varied:
- Inhibition of Kinases : Many pyrazolo derivatives act as inhibitors of specific kinases involved in cancer progression.
- Induction of Apoptosis : These compounds have been shown to trigger programmed cell death in cancer cells, which is critical for their anticancer activity.
- Modulation of Inflammatory Pathways : Some studies indicate that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Case Studies and Research Findings
A comprehensive review by Bouabdallah et al. (2022) examined the biological activities of various pyrazolo derivatives. The study found that certain compounds demonstrated potent activity against multiple cancer cell lines with IC50 values as low as 0.39 µM . Another study highlighted the anti-tubercular potential of related compounds, indicating broader antimicrobial applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key Observations:
- Hydrophobic vs. Hydrophilic Groups : The target compound’s 4-chlorophenyl and 3-methoxyphenyl groups balance hydrophobicity and moderate polarity, whereas the hydroxyethyl analog introduces enhanced hydrophilicity.
- Steric Influences : The 3-chlorobenzyl substituent in adds steric bulk, which may hinder interactions with flat binding pockets.
Physicochemical and Crystallographic Insights
- LogP and Solubility : The target compound’s calculated LogP (~3.5) is higher than the hydroxyethyl analog (LogP ~2.8) due to reduced polarity.
- Crystallography : SHELX refinement tools are critical for resolving substituent effects on molecular packing. The 4-chlorophenyl group in the target compound may engage in π-π stacking, while the 3-OCH3 group could form hydrogen bonds.
Q & A
Basic: What are the most efficient synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution reactions between pyrazolo-pyrimidinone intermediates and functionalized acetamide derivatives. For example:
- Methodology : React 1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-thiol with α-chloro-N-(3-methoxyphenyl)acetamide under reflux in anhydrous DMF, using K₂CO₃ as a base .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of aromatic intermediates. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How is the compound’s structural identity confirmed experimentally?
Answer:
Key characterization methods include:
- Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and acetamide carbonyl (δ 170–175 ppm). IR confirms thioether (C–S stretch at ~650 cm⁻¹) and pyrimidinone (C=O at ~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H]⁺ for C₂₁H₁₈ClN₅O₃S: 464.08) .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of the pyrazolo-pyrimidinone core .
Advanced: What experimental designs are recommended for assessing its biological activity (e.g., kinase inhibition)?
Answer:
- Kinase Assays : Use recombinant kinase domains (e.g., EGFR, VEGFR) in ADP-Glo™ assays. Include staurosporine as a positive control. Test IC₅₀ values at 0.1–100 µM .
- Cell-Based Models : Evaluate antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare dose-response curves with structure-activity analogs to identify critical substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .
Advanced: How should researchers address contradictory bioactivity data across studies?
Answer:
- Assay Validation : Confirm purity (>95% by HPLC) and solubility (use DMSO stock solutions with <0.1% v/v in media).
- Data Triangulation : Cross-reference results with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).
- Structural Analysis : Use molecular docking (AutoDock Vina) to compare binding modes in kinase active sites. Adjust protonation states of pyrimidinone at physiological pH .
Advanced: What computational methods predict its metabolic stability and degradation pathways?
Answer:
- In Silico Tools : Use SwissADME to predict CYP450 metabolism. Focus on sulfoxide formation (thioether oxidation) and N-dealkylation of the methoxyphenyl group.
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the thioether linkage in aqueous environments. Compare with analogs lacking the 3-methoxyphenyl group .
Advanced: How can thermodynamic stability be evaluated under storage conditions?
Answer:
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., hydrolysis of the acetamide bond).
- DSC/TGA : Determine melting point (expected >200°C) and thermal decomposition profile. Use kinetic modeling (Arrhenius equation) to extrapolate shelf life .
Advanced: What strategies resolve regioselectivity challenges during derivatization?
Answer:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) on the pyrimidinone core to direct thioether formation to the 6-position .
- Protection-Deprotection : Protect the 4-oxo group with TMSCl before alkylation. Deprotect with TBAF post-reaction .
Advanced: How are metabolites identified in preclinical studies?
Answer:
- In Vitro Models : Incubate with liver microsomes (human/rat). Quench reactions with acetonitrile, then analyze via LC-MS/MS.
- Fragmentation Patterns : Use MS² to identify characteristic ions (e.g., m/z 322 for dechlorinated pyrazolo-pyrimidinone) .
Advanced: What crystallography techniques address poor crystal formation?
Answer:
- Co-Crystallization : Add co-formers (e.g., succinic acid) to enhance lattice packing.
- Cryo-Cooling : Collect data at 100 K to reduce thermal motion. Use synchrotron radiation for small (<0.2 mm) crystals .
Advanced: How to design a theoretical framework linking its mechanism to disease pathways?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
